molecular formula C11H9F6N3O2 B14610791 N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide CAS No. 60351-78-2

N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide

Cat. No.: B14610791
CAS No.: 60351-78-2
M. Wt: 329.20 g/mol
InChI Key: HODQKESLBZTKNZ-UHFFFAOYSA-N
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Description

N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide is a synthetic organic compound characterized by the presence of an aminophenyl group and a hexafluoropentanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide typically involves the reaction of 2-aminophenylamine with hexafluoropentanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide may involve a continuous flow process to ensure consistent quality and yield. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorinated moiety enhances its binding affinity and specificity .

Properties

CAS No.

60351-78-2

Molecular Formula

C11H9F6N3O2

Molecular Weight

329.20 g/mol

IUPAC Name

N'-(2-aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide

InChI

InChI=1S/C11H9F6N3O2/c12-9(13,7(19)21)11(16,17)10(14,15)8(22)20-6-4-2-1-3-5(6)18/h1-4H,18H2,(H2,19,21)(H,20,22)

InChI Key

HODQKESLBZTKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C(C(C(C(=O)N)(F)F)(F)F)(F)F

Origin of Product

United States

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